molecular formula C10H13FO B13931753 2-(Tert-butyl)-3-fluorophenol

2-(Tert-butyl)-3-fluorophenol

Cat. No.: B13931753
M. Wt: 168.21 g/mol
InChI Key: BDYKZMNDOYRQTR-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-3-fluorophenol is an organic compound that belongs to the class of phenols It features a tert-butyl group and a fluorine atom attached to a benzene ring, making it a substituted phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-3-fluorophenol typically involves the introduction of the tert-butyl and fluorine substituents onto a phenol ring. One common method is the Friedel-Crafts alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorine atom can be introduced through electrophilic aromatic substitution using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-3-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The tert-butyl and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted phenols .

Scientific Research Applications

2-(Tert-butyl)-3-fluorophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-3-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the tert-butyl and fluorine groups can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Tert-butyl)-4-fluorophenol
  • 2-(Tert-butyl)-3-chlorophenol
  • 2-(Tert-butyl)-3-bromophenol

Uniqueness

2-(Tert-butyl)-3-fluorophenol is unique due to the presence of both a tert-butyl group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and altered electronic distribution, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

2-tert-butyl-3-fluorophenol

InChI

InChI=1S/C10H13FO/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6,12H,1-3H3

InChI Key

BDYKZMNDOYRQTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC=C1F)O

Origin of Product

United States

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